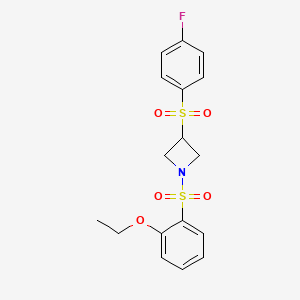

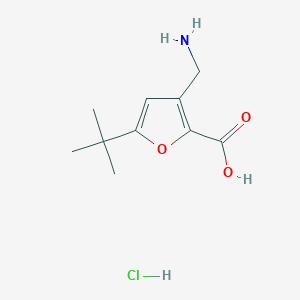

1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , cyclization , and sulfonation . Researchers have explored various synthetic routes, optimizing conditions for high yields and purity. Notably, the pinacol boronate ester strategy has been employed due to its versatility in constructing aryl-sulfonyl bonds .

Chemical Reactions Analysis

科学的研究の応用

Synthesis of Pyrroles and Azetidines

- Gold(I)-Catalyzed Cascade Reactions : N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo gold-catalyzed rearrangements, leading to the synthesis of 2,5-disubstituted pyrroles. This reaction showcases the application of azetidine derivatives in complex organic synthesis, providing a pathway for the generation of pyrroles through a cyclization/nucleophilic substitution/elimination mechanism (Pertschi et al., 2017).

- Metal-Free Coupling : A method for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids showcases the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines. This process highlights the versatility of azetidine compounds in creating complex molecular architectures (Allwood et al., 2014).

Solvatochromic and Fluorescent Probes

- Solvatochromic Probes : Azetidine has been utilized as an electron-donating unit in the development of solvatochromic probes, significantly improving fluorescence quantum yield and enhancing the capability to distinguish structurally relevant organic liquids. This application demonstrates the potential of azetidine derivatives in the creation of sensitive and specific probes for analytical chemistry (Liu et al., 2016).

Antiviral Agents

- Anti-HIV Agents : Azetidine derivatives have been evaluated for their inhibitory activity against human immunodeficiency virus (HIV), showcasing their potential as potent inhibitors of HIV-induced cytopathogenicity. This research area highlights the therapeutic applications of azetidine derivatives in the development of novel antiviral drugs (Herdewijn et al., 1987).

Antioxidant Activity

- Antioxidant Activity of Schiff Bases and Azetidines : The synthesis and evaluation of Schiff bases and azetidines derived from phenyl urea derivatives have shown moderate to significant antioxidant effects, indicating the chemical and medicinal importance of azetidine derivatives in the development of antioxidant agents (Nagavolu et al., 2017).

Environmental Degradation of Sulfonamides

- Degradation of Sulfonamides : Research into the microbial degradation of sulfonamide antibiotics has revealed an unusual pathway initiated by ipso-hydroxylation with subsequent fragmentation, facilitated by azetidine derivatives. This pathway underscores the environmental applications of azetidine derivatives in bioremediation strategies to eliminate persistent antibiotic residues (Ricken et al., 2013).

将来の方向性

特性

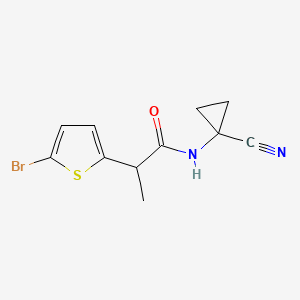

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S2/c1-2-24-16-5-3-4-6-17(16)26(22,23)19-11-15(12-19)25(20,21)14-9-7-13(18)8-10-14/h3-10,15H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQCMTYYANKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)